2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid

Peptide synthesis Building block quality control LC-MS characterization

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid (CAS 1869429-63-9; molecular formula C21H22FNO4; MW 371.4 g/mol) is an Fmoc-protected, ω-monofluorinated non-proteinogenic α-amino acid derivative belonging to the fluorinated norleucine family. It combines the base-labile Fmoc protecting group, which enables standard solid-phase peptide synthesis (SPPS) protocols, with a single terminal fluorine atom at the C-6 position of the hexanoic acid side chain.

Molecular Formula C21H22FNO4
Molecular Weight 371.4 g/mol
Cat. No. B13310618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid
Molecular FormulaC21H22FNO4
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCF)C(=O)O
InChIInChI=1S/C21H22FNO4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,26)(H,24,25)
InChIKeyUUXAURAOMSTRDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-6-Fluoro-Norleucine (CAS 1869429-63-9): Procurement-Relevant Identity and Structural Context for Fluorinated Peptide Building Block Selection


2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid (CAS 1869429-63-9; molecular formula C21H22FNO4; MW 371.4 g/mol) is an Fmoc-protected, ω-monofluorinated non-proteinogenic α-amino acid derivative belonging to the fluorinated norleucine family . It combines the base-labile Fmoc protecting group, which enables standard solid-phase peptide synthesis (SPPS) protocols, with a single terminal fluorine atom at the C-6 position of the hexanoic acid side chain . The compound occupies a distinct intermediate position between non-fluorinated Fmoc-norleucine (Fmoc-Nle-OH, MW 353.41) and the trifluoromethyl analogue Fmoc-6,6,6-trifluoro-norleucine (MW 407.39), offering differentiated lipophilicity, a ¹⁹F NMR spectroscopic handle, and potential metabolic stability advantages that neither extreme provides [1].

Why Fmoc-Norleucine, Fmoc-6-Ahx-OH, or Fmoc-Trifluoronorleucine Cannot Replace Fmoc-6-Fluoro-Norleucine Without Experimental Revalidation


Although Fmoc-norleucine (Fmoc-Nle-OH), Fmoc-6-aminohexanoic acid (Fmoc-6-Ahx-OH), and Fmoc-6,6,6-trifluoro-norleucine all share a six-carbon backbone and Fmoc protection compatible with SPPS, they differ fundamentally in the terminal functional group: –CH₃ (non-fluorinated), –NH₂ (amino spacer), –CF₃ (trifluoromethyl), and –CH₂F (monofluoro), respectively . This single-atom or small-group variation at the ω-position produces divergent effects on peptide lipophilicity, proteolytic stability, conformational behaviour, and spectroscopic detectability that cannot be predicted from any one analogue [1]. Critically, monofluorination of an aliphatic chain decreases log P (ΔlogP typically −0.17 to −0.99 units depending on position), whereas trifluoromethylation increases lipophilicity, meaning the monofluoro and trifluoro derivatives exert opposite effects on peptide physicochemical properties [2]. Substituting one analogue for another without re-optimising the peptide sequence risks altering target binding, membrane permeability, in vivo half-life, and ¹⁹F NMR detectability in ways that undermine the experimental design [3].

Fmoc-6-Fluoro-Norleucine: Head-to-Head Quantitative Differentiation Against Closest Analogues for Procurement Decision Support


Molecular Identity Differentiation: Fmoc-6-Fluoro-Norleucine vs. Fmoc-Norleucine (Fmoc-Nle-OH) – Exact Mass and Formula

The target compound differs from the non-fluorinated analogue Fmoc-norleucine (Fmoc-Nle-OH) by exactly one fluorine atom replacing one hydrogen at the ω-position. This results in a molecular formula shift from C21H23NO4 (Fmoc-Nle-OH) to C21H22FNO4 and a mass increase from 353.41 g/mol to 371.4 g/mol, a difference of +17.99 Da . This mass difference is analytically resolvable by standard LC-MS and HRMS, providing unambiguous identity confirmation in procurement quality control. The targeted monofluorination parallels the well-established strategy of using ω-fluorinated amino acids to introduce a single electronegative substituent that alters the side chain's electronic profile without the substantial steric bulk of a trifluoromethyl group [1].

Peptide synthesis Building block quality control LC-MS characterization

Lipophilicity Modulation: Monofluoro ω-Substitution Decreases logP, Opposing the Effect of Trifluoromethyl Analogues

Aliphatic monofluorination at the terminal (ω) position consistently decreases the octanol-water partition coefficient (logP), whereas trifluoromethylation increases it. Published data for fluoropentane (logP = 2.33) versus pentane (logP ~2.50) demonstrates ΔlogP ≈ −0.17 for terminal monofluorination; the effect is more pronounced when the fluorine is positioned to exert an inductive effect on a polar functional group, with ΔlogP up to −0.99 for 5-fluoropentanol vs. pentanol [1]. In contrast, the Hansch π parameter for CF₃ in aliphatic systems is +0.54, indicating a substantial lipophilicity increase [2]. This means that peptides incorporating the target monofluoro amino acid are predicted to be less lipophilic than those using Fmoc-norleucine and substantially less lipophilic than those using Fmoc-trifluoronorleucine, a directionally opposite effect that is critical for fine-tuning membrane permeability and solubility [3].

Lipophilicity tuning Drug design Peptide pharmacokinetics logP optimization

¹⁹F NMR Spectroscopic Handle: Background-Free Structural Probe Absent in Fmoc-Nle-OH and Fmoc-6-Ahx-OH

The single fluorine atom at the ω-position of the target compound provides a ¹⁹F NMR reporter nucleus that is completely absent in both Fmoc-norleucine (no fluorine) and Fmoc-6-aminohexanoic acid (no fluorine). ¹⁹F NMR offers 100% natural abundance of the ¹⁹F isotope, high sensitivity (83% of ¹H), and zero background signal in biological samples, enabling detection of distinct peptide conformers, protein-ligand binding events, and folding transitions without spectral overlap from the biological matrix [1][2]. The monofluoro substitution provides a single, well-resolved resonance, whereas trifluoromethyl analogues produce three equivalent fluorines that yield overlapping or broadened signals depending on rotational freedom. Solid-state ¹⁹F NMR studies using monofluorinated amino acid labels have successfully determined membrane-bound peptide structures in oriented lipid bilayers, demonstrating the practical utility of this approach [3].

¹⁹F NMR spectroscopy Protein structure Peptide conformation Ligand binding assays

SPPS Compatibility: Fmoc-Based Protection Enables Standard Automated Peptide Synthesis Protocols

The Fmoc protecting group on the target compound is quantitatively removed under standard SPPS deprotection conditions (20% piperidine in DMF, 2 × 10–20 min at room temperature), the same protocol used for Fmoc-Nle-OH and Fmoc-6-Ahx-OH [1]. This ensures the building block can be directly substituted into existing automated peptide synthesis workflows without method redevelopment. The fluorine atom at the ω-position is chemically inert under both Fmoc deprotection (basic) and final peptide cleavage (TFA-based) conditions, meaning no side-reactions or fluorine elimination are anticipated during synthesis [2]. Published protocols for backbone-fluorinated amino acids in Fmoc-strategy SPPS confirm that fluorinated building blocks can be successfully manipulated using standard coupling reagents (HBTU/HOBt/DIPEA or DIC/Oxyma) with coupling efficiencies comparable to non-fluorinated analogues [3].

Solid-phase peptide synthesis Fmoc strategy Automated synthesis Building block validation

Proteolytic Stability Tuning: Side-Chain Fluorination Modulates Peptide Half-Life in a Position-Dependent Manner

A systematic review by Huhmann and Koksch (2018) demonstrated that incorporation of side-chain fluorinated amino acids into peptides can significantly alter proteolytic stability, with effects depending on the fluorine content, position of substitution relative to the cleavage site, and the specific protease involved [1]. In systematic studies with α-chymotrypsin and pepsin, certain fluorinated amino acid substitutions produced exceptional increases in proteolytic stability, while others had neutral or even destabilising effects – underscoring that the outcome is not predictable a priori and must be experimentally determined for each sequence context [2]. The ω-monofluorination motif in the target compound places the electronegative fluorine atom at the maximal distance from the α-carbon and peptide backbone, which is predicted to minimise steric interference with backbone recognition by proteases while still exerting an inductive effect that may alter the local electronic environment at potential cleavage sites. This contrasts with trifluoromethyl analogues, whose greater steric bulk at the ω-position can produce different (and sometimes opposite) effects on enzyme recognition [3].

Proteolytic stability Peptide therapeutics Metabolic stability Enzyme resistance

Supplier Availability and Purity Specifications: Procurement Landscape vs. Established Fmoc-Nle-OH

The target compound (CAS 1869429-63-9) is a specialised building block available through niche suppliers such as CymitQuimica (Biosynth brand) with a minimum purity specification of 95%, whereas Fmoc-Nle-OH (CAS 77284-32-3) is a commodity building block available from Sigma-Aldrich, Novabiochem, and numerous other vendors with purity specifications of ≥98.0% (HPLC) and enantiomeric purity ≥99.5% . This difference in supplier landscape reflects the specialised nature of the ω-fluoro modification: the target compound is produced in smaller batches for research applications requiring the specific fluorinated phenotype, while Fmoc-Nle-OH benefits from multi-ton annual production for routine peptide synthesis . The target compound is listed as 'Discontinued' by at least one supplier (CymitQuimica), indicating that procurement requires verification of current stock availability and may benefit from custom synthesis arrangements . For laboratories requiring the ω-fluorohexanoic acid side chain without the Fmoc group, alternative protecting group strategies (e.g., Boc-2-amino-6-fluorohexanoic acid) are also available but impose different synthetic compatibility constraints [1].

Chemical procurement Building block sourcing Purity specification CAS registry

Fmoc-6-Fluoro-Norleucine (CAS 1869429-63-9): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


¹⁹F NMR Structural Biology: Background-Free Peptide Conformation and Protein-Ligand Interaction Studies

For research groups employing ¹⁹F NMR to study peptide conformation, protein folding, or ligand binding in complex biological matrices, Fmoc-6-fluoro-norleucine provides a single, well-resolved ¹⁹F resonance with zero biological background [1]. The ω-position of the fluorine atom places the NMR probe distal to the peptide backbone, minimising perturbation of secondary structure while enabling detection of conformational changes, membrane insertion, and protein–protein interactions in lipid bilayer or cellular environments. This application is inaccessible to Fmoc-Nle-OH and Fmoc-6-Ahx-OH (no fluorine) and offers cleaner spectra than Fmoc-trifluoronorleucine (three equivalent fluorines with potential signal overlap) [2].

Peptide Lipophilicity Fine-Tuning in Drug Discovery SAR Campaigns

When structure-activity relationship (SAR) studies require a systematic decrease in peptide logP without introducing additional hydrogen bond donors or acceptors, the ω-monofluoro motif provides a subtle lipophilicity reduction (ΔlogP ≈ −0.17 to −0.99 relative to non-fluorinated parent, depending on inductive context) [1]. This stands in directional opposition to the trifluoromethyl analogue, which increases lipophilicity (π = +0.54). Medicinal chemistry teams can use the monofluoro, non-fluorinated, and trifluoro norleucine building blocks as a three-point lipophilicity series to probe the impact of side-chain polarity on membrane permeability, solubility, and off-target binding [2].

Proteolytically Stabilised Peptide Therapeutics with Minimal Steric Perturbation

For peptide therapeutic programmes where the ω-position of a norleucine residue is identified as a metabolic soft spot, incorporation of Fmoc-6-fluoro-norleucine can block oxidative metabolism at that site while introducing less steric bulk than a trifluoromethyl group [1]. Published evidence shows that side-chain fluorination can produce exceptional increases in proteolytic stability when correctly positioned relative to protease cleavage sites, though effects are sequence- and protease-dependent [2]. The distal placement of the fluorine atom on the side chain minimises interference with backbone conformational preferences and receptor binding, making this the preferred building block when preservation of native-like peptide geometry is paramount [3].

Oxidation-Resistant Norleucine/Methionine Replacement in Bioactive Peptides

Norleucine is frequently used as an oxidation-resistant isostere of methionine in bioactive peptides. The ω-fluorinated variant adds an additional dimension: the electron-withdrawing fluorine further reduces the electron density on the side chain, potentially increasing resistance to oxidative degradation beyond that of norleucine alone [1]. While 5,5-difluoronorleucine has been validated as an oxidation-resistant methionine mimic, the ω-monofluoro variant offers a less drastic perturbation for applications where geminal difluorination would excessively alter side-chain polarity or conformation [2]. This scenario is particularly relevant for peptide hormones, antimicrobial peptides, and protein engineering applications requiring long-term formulation stability.

Quote Request

Request a Quote for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.